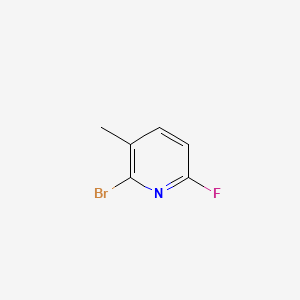

2-Bromo-6-fluoro-3-methylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

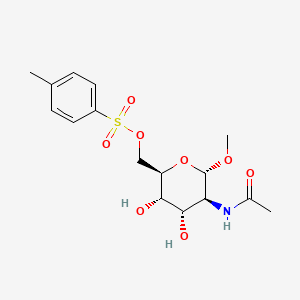

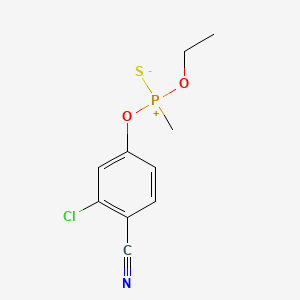

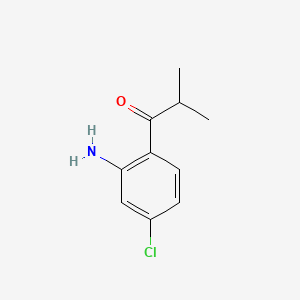

“2-Bromo-6-fluoro-3-methylpyridine” is a chemical compound with the empirical formula C6H5BrFN . It is a solid substance and is used in early discovery research .

Synthesis Analysis

The synthesis of similar compounds has been reported in various methods. For instance, “2-Fluoro-3-methylpyridine”, also known as “2-fluoro-3-picoline”, can be prepared by reacting “2-amino-3-methylpyridine” and "40% fluoroboric acid" . Another compound, “2-Bromo-6-methylpyridine”, is formed when “2-chloro-6-methylpyridine” is heated with "bromotrimethylsilane" .Molecular Structure Analysis

The molecular weight of “this compound” is 190.01 . The SMILES string representation of the molecule is "Cc1nc(Br)ccc1F" .Physical And Chemical Properties Analysis

“this compound” is a solid substance . The InChI key for the compound is "QVTPYAAQRJLAMZ-UHFFFAOYSA-N" .Applications De Recherche Scientifique

Chemical Synthesis and Functionalization

2-Bromo-6-fluoro-3-methylpyridine serves as a versatile compound in chemical synthesis. For instance, it's used as a substrate in halogen/halogen displacement reactions, a process where bromotrimethylsilane mediates the conversion of chloropyridines into bromopyridines and further into iodo compounds, showcasing the compound's reactivity and utility in creating halogen-rich intermediates (Schlosser & Cottet, 2002). Such intermediates are valuable in medicinal chemistry for the synthesis of a variety of compounds, as demonstrated by Wu et al., (2022) in their synthesis of unique halopyridines through halogen dance reactions (Wu et al., 2022).

Pharmaceutical Intermediates

It's also important in pharmaceutical intermediate synthesis. Pesti et al., (2000) illustrated its use in the efficient functionalization of pyridinylmethyl, leading to the production of drug candidates like DMP 543, a cognition enhancer. The process involved chlorination, hydrolysis, and methanesulfonylation, showcasing the compound's role in complex syntheses (Pesti et al., 2000).

Material Synthesis and Analytical Chemistry

In material synthesis, the compound is utilized for creating novel materials with desirable properties. For example, Sutherland & Gallagher (2003) used it in the synthesis of fluoropyridines and pyridones, contributing to the development of materials with potential applications in various domains including electronics and pharmaceuticals (Sutherland & Gallagher, 2003).

Advanced Chemical Studies

Moreover, it finds its application in advanced chemical studies such as the synthesis of complex molecular structures. Hirokawa et al., (2000) described its role in synthesizing dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists, indicating its significance in the study and potential treatment of neurological conditions (Hirokawa et al., 2000).

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-6-fluoro-3-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTPYAAQRJLAMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10720904 |

Source

|

| Record name | 2-Bromo-6-fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211536-01-4 |

Source

|

| Record name | 2-Bromo-6-fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R,4S,5R,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B580310.png)